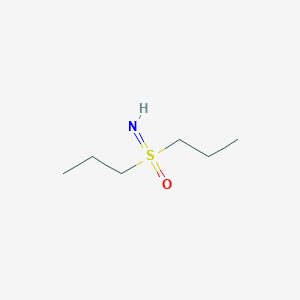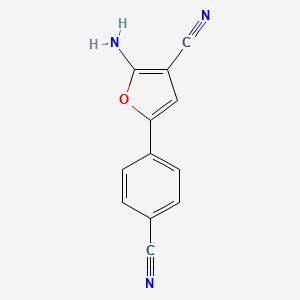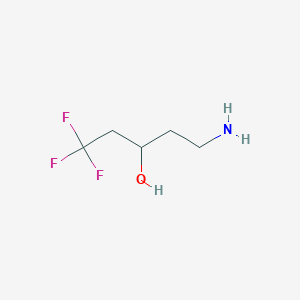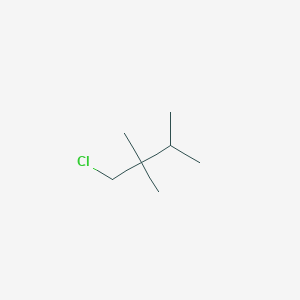
1-Chloro-2,2,3-trimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,3-trimethylbutane is an organic compound with the molecular formula C7H15Cl It is a chlorinated derivative of trimethylbutane, characterized by the presence of a chlorine atom attached to the first carbon of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,3-trimethylbutane can be synthesized through the chlorination of 2,2,3-trimethylbutane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired position. The reaction is carried out in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the formation of the chlorine radical, which then reacts with the hydrocarbon substrate .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feed of 2,2,3-trimethylbutane and chlorine gas into a reactor, where the reaction is maintained under optimal temperature and pressure conditions to maximize yield and selectivity. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2,3-trimethylbutane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2 mechanisms) and elimination reactions (E1 and E2 mechanisms).
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, alkoxide ions, and amines can replace the chlorine atom under appropriate conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The primary product is 2,2,3-trimethyl-1-butene, formed through the elimination of hydrogen chloride.
Scientific Research Applications
1-Chloro-2,2,3-trimethylbutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are limited, chlorinated hydrocarbons like this compound are studied for their potential effects on biological systems and their use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2,2,3-trimethylbutane in chemical reactions involves the formation of a carbocation intermediate in the case of SN1 reactions or a concerted mechanism in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of hydrogen chloride .
Comparison with Similar Compounds
1-Bromo-2,2,3-trimethylbutane: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates due to the difference in the leaving group ability.
2-Chloro-2,3,3-trimethylbutane: A positional isomer with the chlorine atom on the second carbon.
Uniqueness: 1-Chloro-2,2,3-trimethylbutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective reactions that are not possible with other isomers or analogs .
Properties
CAS No. |
6366-36-5 |
|---|---|
Molecular Formula |
C7H15Cl |
Molecular Weight |
134.65 g/mol |
IUPAC Name |
1-chloro-2,2,3-trimethylbutane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3 |
InChI Key |
DASUPYHSQZJITI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


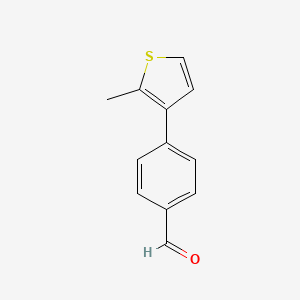


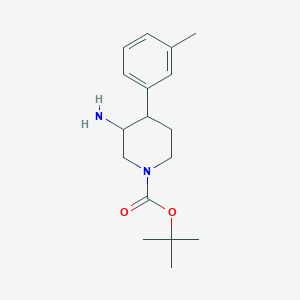

![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)


